molecular formula C24H19N3O2 B12928965 N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide CAS No. 820961-39-5

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide

Cat. No.: B12928965
CAS No.: 820961-39-5
M. Wt: 381.4 g/mol
InChI Key: MBENQPPTPPATJL-UHFFFAOYSA-N
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Description

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide typically involves the reaction of 2,6-diphenylpyrimidine-4-carboxylic acid with 4-methoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity, possibly involving continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the disruption of ATP binding, which is essential for the kinase activity of CDKs .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenyl)-2,6-diphenylpyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Compared to other pyrimidine derivatives, this compound may offer unique interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

CAS No.

820961-39-5

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)-4-methoxybenzamide

InChI

InChI=1S/C24H19N3O2/c1-29-20-14-12-19(13-15-20)24(28)27-22-16-21(17-8-4-2-5-9-17)25-23(26-22)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,26,27,28)

InChI Key

MBENQPPTPPATJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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